(R)-5-Bromo-indan-2-ylamine
Overview
Description
®-5-Bromo-indan-2-ylamine is a chiral compound with a bromine atom attached to the indane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-indan-2-ylamine typically involves the bromination of indan-2-ylamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indane ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of ®-5-Bromo-indan-2-ylamine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-indan-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding indan-2-ylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Products include 5-bromoindan-2-one or 5-bromoindan-2-carboxylic acid.
Reduction: The major product is indan-2-ylamine.
Substitution: Products vary depending on the nucleophile used, such as 5-hydroxy-indan-2-ylamine or 5-amino-indan-2-ylamine.
Scientific Research Applications
®-5-Bromo-indan-2-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals targeting neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-5-Bromo-indan-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Bromo-indan-2-ylamine: The enantiomer of ®-5-Bromo-indan-2-ylamine, with similar chemical properties but different biological activities.
5-Chloro-indan-2-ylamine: A structurally similar compound with a chlorine atom instead of bromine, exhibiting different reactivity and applications.
5-Fluoro-indan-2-ylamine: Another analog with a fluorine atom, used in different research contexts due to its unique properties.
Uniqueness
®-5-Bromo-indan-2-ylamine is unique due to its specific chiral configuration and the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in targeted research and applications.
Properties
IUPAC Name |
(2R)-5-bromo-2,3-dihydro-1H-inden-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAVYCTUVYJSMU-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC2=C1C=CC(=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460893 | |
Record name | (R)-5-Bromo-indan-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321352-53-8 | |
Record name | (2R)-5-Bromo-2,3-dihydro-1H-inden-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321352-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-5-Bromo-indan-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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